8-[(3-methylbenzyl)sulfanyl]-9-(tetrahydrofuran-2-ylmethyl)-1,9-dihydro-6H-purin-6-one
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Overview
Description
8-[(3-methylbenzyl)sulfanyl]-9-(tetrahydrofuran-2-ylmethyl)-1,9-dihydro-6H-purin-6-one is a complex organic compound with a unique structure that combines a purine base with a sulfanyl group and a tetrahydrofuran moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(3-methylbenzyl)sulfanyl]-9-(tetrahydrofuran-2-ylmethyl)-1,9-dihydro-6H-purin-6-one typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This includes scaling up the reactions, using continuous flow reactors, and employing green chemistry principles to reduce waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
8-[(3-methylbenzyl)sulfanyl]-9-(tetrahydrofuran-2-ylmethyl)-1,9-dihydro-6H-purin-6-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The purine core and the sulfanyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the purine core .
Scientific Research Applications
8-[(3-methylbenzyl)sulfanyl]-9-(tetrahydrofuran-2-ylmethyl)-1,9-dihydro-6H-purin-6-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 8-[(3-methylbenzyl)sulfanyl]-9-(tetrahydrofuran-2-ylmethyl)-1,9-dihydro-6H-purin-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole: Shares a similar sulfanyl group but has a different core structure.
1,3-Dimethyl-7-(3-methylbenzyl)-8-[(2-methyl-2-propenyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione: Similar purine core with different substituents.
Uniqueness
8-[(3-methylbenzyl)sulfanyl]-9-(tetrahydrofuran-2-ylmethyl)-1,9-dihydro-6H-purin-6-one is unique due to its combination of a purine base, a sulfanyl group, and a tetrahydrofuran moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C18H20N4O2S |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
8-[(3-methylphenyl)methylsulfanyl]-9-(oxolan-2-ylmethyl)-1H-purin-6-one |
InChI |
InChI=1S/C18H20N4O2S/c1-12-4-2-5-13(8-12)10-25-18-21-15-16(19-11-20-17(15)23)22(18)9-14-6-3-7-24-14/h2,4-5,8,11,14H,3,6-7,9-10H2,1H3,(H,19,20,23) |
InChI Key |
CDRHKQQSPXPARY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC3=C(N2CC4CCCO4)N=CNC3=O |
Origin of Product |
United States |
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